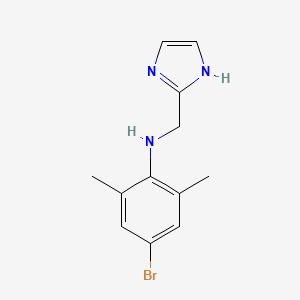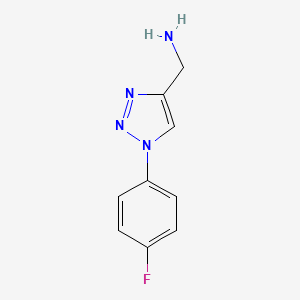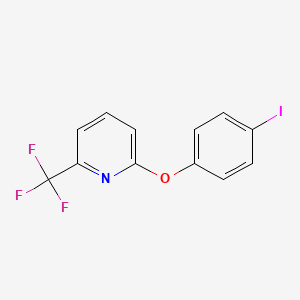
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine, commonly referred to as 4-IPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. 4-IPT is a small molecule that contains a phenoxy group with an iodine atom, as well as a trifluoromethyl group attached to a pyridine ring. 4-IPT has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
Halogen Shuffling in Pyridines
Mongin et al. (1998) explored the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, demonstrating the potential of halogen shuffling in pyridines for further manipulation in reaction sequences. This study highlights the versatility of halogenated pyridines in chemical synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).
Trifluoromethyl-substituted Pyridines Synthesis
Cottet and Schlosser (2002) extended a method for synthesizing trifluoromethyl-substituted pyridines, showcasing the efficient conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines. This research indicates the potential for diverse functionalization of pyridines, including the incorporation of trifluoromethyl groups (Cottet & Schlosser, 2002).
Trifluoroacetylating Reagents
Keumi et al. (1990) developed a new trifluoroacetylating reagent, 2-(trifluoroacetyloxy)pyridine (TFAP), effective in trifluoroacetylating amines and alcohols. This highlights the role of pyridine derivatives in the synthesis of fluorinated compounds, a key area in medicinal and material chemistry (Keumi, Shimada, Morita, & Kitajima, 1990).
Malaria Treatment and Prevention
Chavchich et al. (2016) conducted studies on trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment, selecting JPC-3210 as a lead compound due to its superior antimalarial activity. This research underscores the pharmaceutical applications of pyridine derivatives in combating diseases like malaria (Chavchich et al., 2016).
Synthesis and Structural Characterization
Chernov'yants et al. (2011) investigated the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, a potential antithyroid drug, demonstrating the versatility of trifluoromethyl pyridines in forming complexes with iodine, which can have implications in drug design and synthesis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Functionalization of Pyridines
Schlosser and Marull (2003) highlighted the selective metalation and functionalization of 2-(trifluoromethyl)pyridine at different positions, opening avenues for site-selective synthesis in organic chemistry. This research shows the applicability of pyridine derivatives in complex synthetic processes (Schlosser & Marull, 2003).
properties
IUPAC Name |
2-(4-iodophenoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUANWEPSRBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



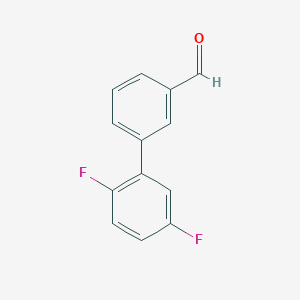
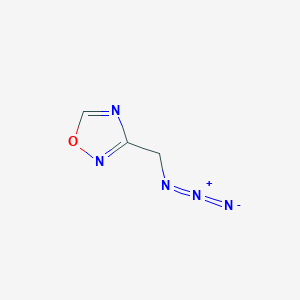
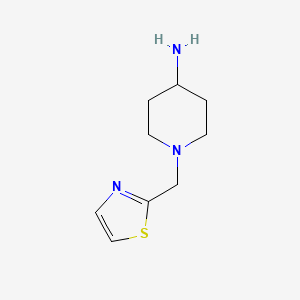
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
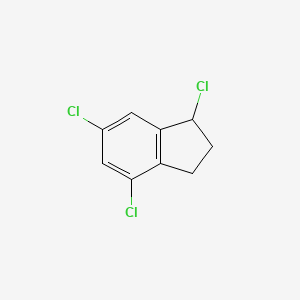
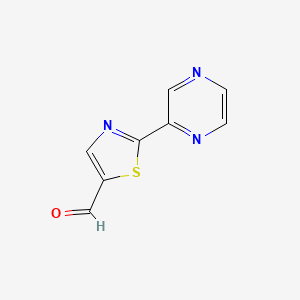
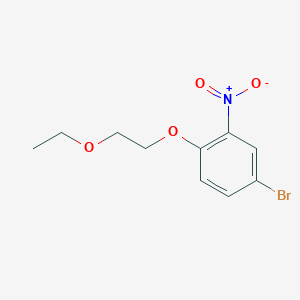
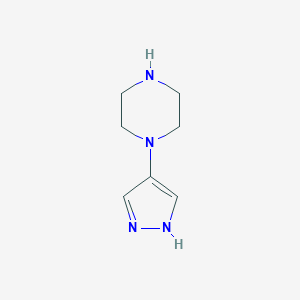
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
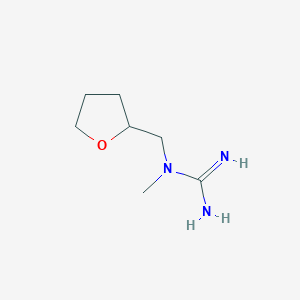
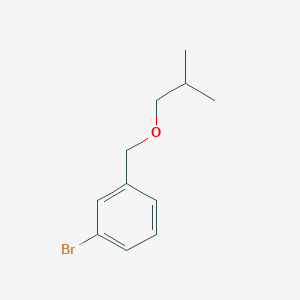
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
